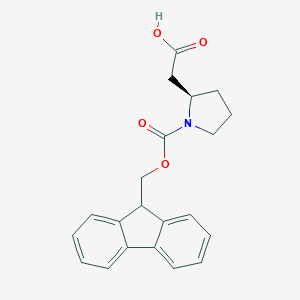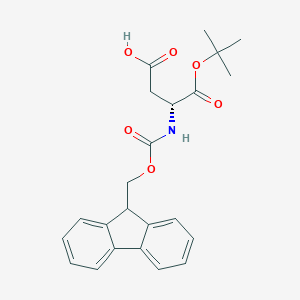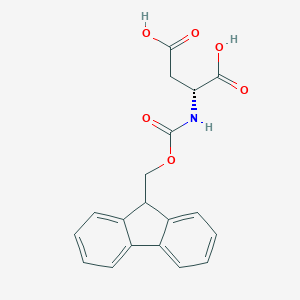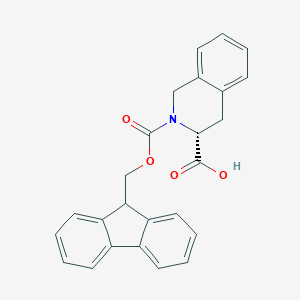
Fmoc-D-Tic-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Tic-OH: N-1-Fmoc-D-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid , is a derivative of the amino acid tetrahydroisoquinoline. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide chemistry to protect the amino group during synthesis .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Tic-OH is extensively used in the synthesis of peptides and peptide-based drugs.
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptide analogs that can act as enzyme inhibitors, receptor antagonists, or agonists. These peptides are valuable tools for studying biological processes and developing new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of complex peptides .
Mecanismo De Acción
Target of Action
Fmoc-D-Tic-OH is a synthetic amino acid derivative used in the solid-phase synthesis of peptide-based antagonists . The primary targets of these antagonists are often G-protein coupled receptors (GPCRs), such as the bradykinin type 2 (B2) receptor . These receptors play a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation.
Mode of Action
The mode of action of this compound is primarily through its incorporation into peptide sequences that interact with their target receptors. The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine . The specific interactions between the peptide and its target receptor can result in the inhibition (antagonism) of the receptor’s activity .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific peptide sequence into which it is incorporated. For instance, when used to synthesize bradykinin antagonists, it can affect the kallikrein-kinin system . This system is involved in mediating various physiological processes, including blood pressure regulation, inflammation, and pain sensation. The antagonism of the B2 receptor can lead to the inhibition of these processes .
Result of Action
The molecular and cellular effects of this compound are determined by the specific peptide sequence into which it is incorporated and the subsequent interactions of that peptide with its target receptor. For instance, in the case of bradykinin antagonists, the result of action could be the inhibition of the B2 receptor, leading to decreased inflammation, blood pressure regulation, and pain sensation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment during peptide synthesis . Additionally, the biological environment in which the resulting peptide operates can also impact its action. For instance, factors such as the presence of other competing ligands, the expression level of the target receptor, and the specific cell type or tissue can all influence the action of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tic-OH typically involves the protection of the amino group of D-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Tic-OH undergoes various chemical reactions, including:
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt)
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DCC or DIC with HOBt in an organic solvent like DMF or dichloromethane
Major Products:
Deprotection: The major product is the free amino acid, D-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.
Coupling: The major products are peptides containing the D-Tic residue
Comparación Con Compuestos Similares
Fmoc-L-Tic-OH: The L-enantiomer of Fmoc-D-Tic-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis
Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. The D-configuration can enhance the stability and resistance to enzymatic degradation of peptides, making it valuable in the development of therapeutic peptides .
Propiedades
Número CAS |
130309-33-0 |
|---|---|
Fórmula molecular |
C25H20NO4- |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1 |
Clave InChI |
LIRBCUNCXDZOOU-HSZRJFAPSA-M |
SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES isomérico |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
SMILES canónico |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Sinónimos |
130309-33-0; Fmoc-D-Tic-OH; Fmoc-D-Tic; (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (R)-(-)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid; n-fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (R)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-L-Tic-OH; AmbotzFAA1338; PubChem6029; AC1LJQOC; 47437_ALDRICH; SCHEMBL13252698; 47437_FLUKA; CTK3J8281; MolPort-001-758-469; ZINC621968; CF-368; AKOS012711544; AM83754; RTR-004135; AJ-23760; AK-46265 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


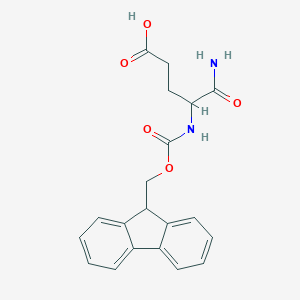
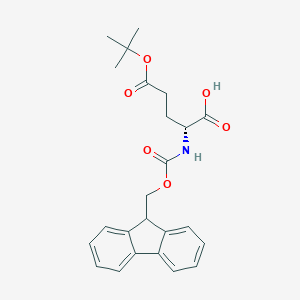
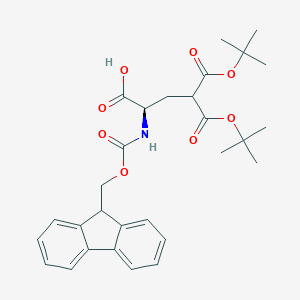
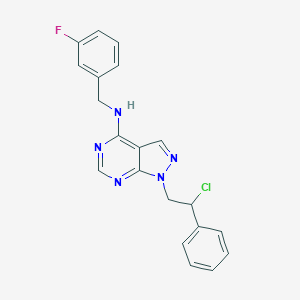
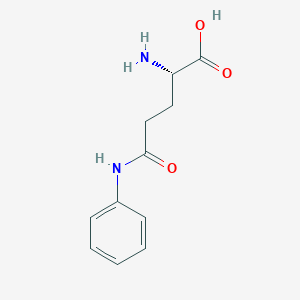

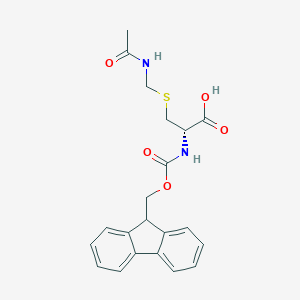
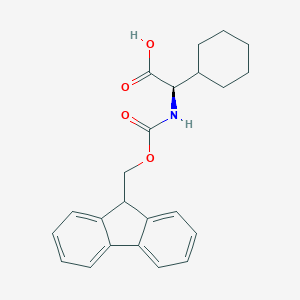

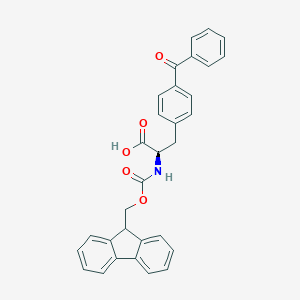
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)
